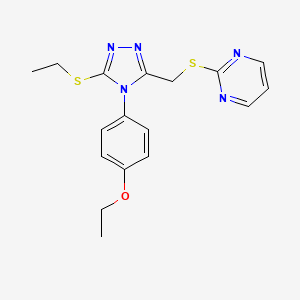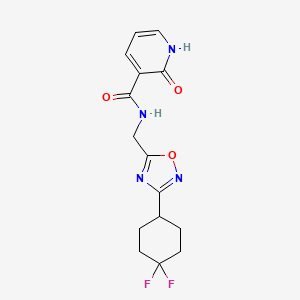![molecular formula C24H17ClN4O3 B2732725 3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921805-88-1](/img/no-structure.png)
3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds similar to the one , specifically N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant inhibition of bacterial and fungal growth, making them a subject of interest in the development of new antimicrobial agents (Akbari et al., 2008).
Potential as Antitumor and Antibacterial Agents
Another research explored 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, synthesized as potential inhibitors of thymidylate synthase (TS) and as antitumor and/or antibacterial agents. These compounds, containing a 5-thio substituent with various phenyl groups including 4'-chlorophenyl, have shown potency against human TS and demonstrated antitumor and antibacterial potential (Gangjee et al., 1996).
Antibacterial Activity of Pyridonecarboxylic Acids
Research into pyridonecarboxylic acids, which are structurally related to pyrrolo[3,2-d]pyrimidines, revealed compounds with significant in vitro and in vivo antibacterial activity. These findings are critical for the development of new antibacterial agents (Egawa et al., 1984).
Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives
A study focused on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, which are chemically related to the compound . These derivatives were synthesized with high yields and may be used in various applications, including the development of pharmaceuticals (Majumdar et al., 1998).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 1-naphthylamine to form an imine intermediate, which is then reacted with ethyl acetoacetate to form a pyrrole intermediate. This intermediate is then cyclized with urea to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "1-naphthylamine", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 1-naphthylamine in ethanol to form imine intermediate", "Step 2: Addition of ethyl acetoacetate to the imine intermediate and refluxing in ethanol to form pyrrole intermediate", "Step 3: Cyclization of pyrrole intermediate with urea in ethanol to form the final product" ] } | |
CAS No. |
921805-88-1 |
Molecular Formula |
C24H17ClN4O3 |
Molecular Weight |
444.88 |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-naphthalen-1-yl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C24H17ClN4O3/c1-28-13-18(22(30)26-19-8-4-6-14-5-2-3-7-17(14)19)20-21(28)23(31)29(24(32)27-20)16-11-9-15(25)10-12-16/h2-13H,1H3,(H,26,30)(H,27,32) |
InChI Key |
DCNRGXDQNNASJN-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC5=CC=CC=C54 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2732642.png)
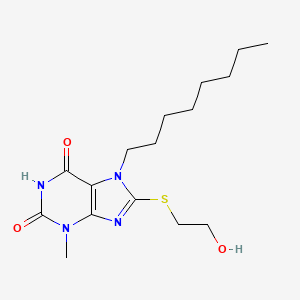
![4-Cyclopropyl-6-[4-(diphenylmethyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2732646.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2732648.png)

![(E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2732653.png)
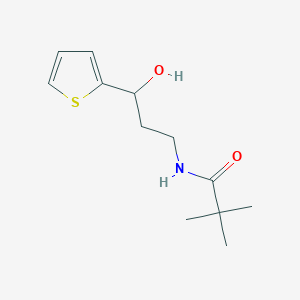
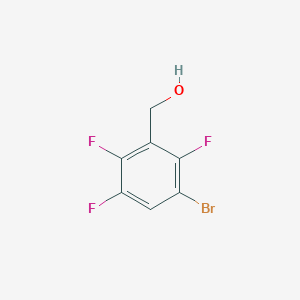
![4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2732658.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2732659.png)
